5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine
Overview
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1H-1,2,4-triazol-1-yl)pyridine is a boronic acid derivative with a pyridine ring and a triazole group
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatives Synthesis: The compound can be synthesized by reacting 2-(1H-1,2,4-triazol-1-yl)pyridine with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst like palladium.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve high yield and purity. Continuous flow chemistry can be employed to enhance production efficiency.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to boronic esters or reduced to boronic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene).
Substitution Reactions: Nucleophiles such as amines, alcohols, and halides; solvent (e.g., DMF).
Oxidation/Reduction: Oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling.
Substituted Pyridines: From nucleophilic substitution reactions.
Boronic Esters: From oxidation reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions. Biology: It serves as a building block in the synthesis of bioactive molecules and probes for biological studies. Medicine: Industry: Utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its boronic acid group, which can form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in cross-coupling reactions and the formation of boronic esters. The pyridine and triazole groups contribute to the compound's reactivity and binding affinity.
Comparison with Similar Compounds
Boronic Acids: General class of compounds with similar reactivity.
Pyridine Derivatives: Compounds with pyridine rings used in various chemical reactions.
Triazole Derivatives: Compounds with triazole rings used in pharmaceuticals and materials science.
This compound's versatility and reactivity make it a valuable tool in synthetic chemistry and a promising candidate for various scientific and industrial applications.
Properties
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(1,2,4-triazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN4O2/c1-12(2)13(3,4)20-14(19-12)10-5-6-11(16-7-10)18-9-15-8-17-18/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXFNSUWTVNFDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3C=NC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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